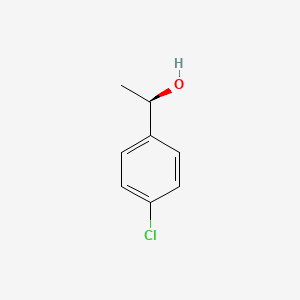

(R)-1-(4-Chlorophenyl)ethanol

Descripción general

Descripción

®-1-(4-Chlorophenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group attached to a chiral carbon, which is also bonded to a 4-chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chlorophenyl)ethanol typically involves the reduction of 4-chloroacetophenone using chiral reducing agents. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst, which provides high enantioselectivity.

Industrial Production Methods: In industrial settings, the production of ®-1-(4-Chlorophenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst under hydrogen gas pressure to reduce 4-chloroacetophenone to the desired alcohol with high yield and enantiomeric purity.

Types of Reactions:

Oxidation: ®-1-(4-Chlorophenyl)ethanol can be oxidized to 4-chloroacetophenone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of ®-1-(4-Chlorophenyl)ethanol can lead to the formation of 4-chlorophenylethane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, converting it to 4-chlorophenylethyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: 4-chloroacetophenone.

Reduction: 4-chlorophenylethane.

Substitution: 4-chlorophenylethyl chloride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHClO

- Molecular Weight : 172.61 g/mol

- Chirality : The compound possesses a chiral center, which allows for the existence of enantiomers, impacting its biological activity and reactivity.

Medicinal Chemistry

(R)-1-(4-Chlorophenyl)ethanol is utilized as an intermediate in the synthesis of various pharmaceuticals. Its chirality is crucial in the development of drugs that require specific stereochemistry for efficacy. For instance, chiral alcohols are essential in the synthesis of enantiomerically pure compounds used in treating diseases where stereochemistry plays a vital role in drug action.

Biocatalysis

The compound serves as a substrate in enzyme-catalyzed reactions, particularly in biocatalysis research. It has been shown to interact with specific enzymes, facilitating transformations that are critical for producing chiral compounds with high enantioselectivity. For example, this compound can be reduced by S-1-(4-hydroxyphenyl)-ethanol dehydrogenase, demonstrating its utility in enzyme-mediated processes.

Synthesis of Chiral Building Blocks

In organic synthesis, this compound acts as a valuable chiral building block. It is employed in the preparation of various enantiomerically pure compounds through asymmetric synthesis methods. This application is particularly significant in the production of agrochemicals and fine chemicals where chirality is essential for activity .

Agrochemicals

The compound's reactivity and chiral properties make it suitable for manufacturing agrochemicals. Its ability to act as a precursor in synthesizing herbicides and pesticides enhances its value in agricultural applications.

Fine Chemicals Production

This compound is also used in the production of fine chemicals, which are characterized by their high value and specificity. Its role as a starting material in synthesizing specialty chemicals highlights its importance in industrial chemistry.

Case Study 1: Synthesis of Chiral Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-inflammatory drug. The drug's efficacy was significantly improved due to the stereospecific interactions facilitated by the chiral center of the compound .

Case Study 2: Biocatalytic Reduction

Research involving Acetobacter sp. CCTCC M209061 highlighted the enzyme's ability to reduce prochiral ketones to chiral alcohols using this compound as a substrate. This biocatalytic process yielded high enantiomeric excess, showcasing the compound's utility in green chemistry approaches .

Mecanismo De Acción

The mechanism of action of ®-1-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as an intermediate that binds to enzymes or receptors, influencing biological pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

(S)-1-(4-Chlorophenyl)ethanol: The enantiomer of ®-1-(4-Chlorophenyl)ethanol, differing in the spatial arrangement around the chiral center.

4-Chlorophenylethane: A reduced form lacking the hydroxyl group.

4-Chloroacetophenone: The oxidized form of ®-1-(4-Chlorophenyl)ethanol.

Uniqueness: ®-1-(4-Chlorophenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Actividad Biológica

(R)-1-(4-Chlorophenyl)ethanol, a chiral compound, is notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and synthetic methods, supported by case studies and research findings.

- Molecular Formula : C₈H₉ClO

- Molar Mass : 154.61 g/mol

- Chirality : The compound exists as two enantiomers, (R) and (S), with distinct biological activities.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound's chiral nature allows it to bind selectively to enzyme active sites, influencing pharmacokinetics and pharmacodynamics. The following mechanisms are observed:

- Enzyme Substrate : Acts as a substrate in biocatalytic reactions, undergoing transformations that are stereospecific due to its chirality.

- Receptor Interaction : Exhibits binding affinity to specific receptors, potentially influencing neurotransmitter systems such as serotonin and adrenergic pathways.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Antimicrobial Activity :

- Pharmacological Effects :

Case Studies

Several studies have focused on the synthesis and application of this compound:

- Biotransformation Studies :

| Biocatalyst | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Rhodotorula rubra KCh 82 | >99 | 94-99 |

| Candida magnoliae IFO11 | 89 | 68 |

- Synthetic Applications :

- The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral centers. Its reactivity allows for the creation of complex molecules used in drug development .

Research Findings

Recent investigations have highlighted the importance of this compound in various fields:

Análisis De Reacciones Químicas

Substitution Reactions

Secondary alcohols like (R)-1-(4-Chlorophenyl)ethanol undergo S<sub>N</sub>1 or S<sub>N</sub>2 reactions with hydrogen halides. The reaction typically proceeds via:

-

Protonation of the hydroxyl group to form an oxonium ion

-

Dissociation to a carbocation intermediate (S<sub>N</sub>1)

-

Nucleophilic attack by halide ions (e.g., Cl⁻, Br⁻)

For this compound, the bulky 4-chlorophenyl group favors S<sub>N</sub>1 mechanisms due to carbocation stabilization via resonance with the aromatic ring . Expected product:

Oxidation Behavior

Secondary alcohols oxidize to ketones under standard conditions (e.g., CrO<sub>3</sub>, KMnO<sub>4</sub>). For this compound:

Steric hindrance from the aromatic ring may slow oxidation kinetics compared to aliphatic secondary alcohols .

Esterification Reactions

Reacts with acyl chlorides or anhydrides to form esters:

Reaction rates depend on the electrophilicity of the acylating agent and solvent polarity .

Analytical Characterization Data

Critical parameters for enantiomeric purity assessment:

Key observations:

-

Baseline separation achieved in both HPLC and SFC

-

Retention time differences (Δt<sub>R</sub> = 0.69-1.55 min) confirm chiral resolution efficacy

Synthetic Considerations

While not a direct reaction, its synthesis via asymmetric transfer hydrogenation achieves:

-

95% yield

-

97% enantiomeric excess (ee)

-

Optical rotation: [α]<sup>20</sup><sub>D</sub> = +44.5° (c 1.0, CHCl<sub>3</sub>)

The stereochemical integrity remains preserved in subsequent reactions unless subjected to racemization conditions (e.g., strong acids/bases) .

Propiedades

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75968-40-0 | |

| Record name | (1R)-1-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.